![molecular formula C10H9F3O2 B1424376 2-[2-(Trifluoromethyl)phenyl]propanoic acid CAS No. 1080023-02-4](/img/structure/B1424376.png)
2-[2-(Trifluoromethyl)phenyl]propanoic acid
Overview
Description
“2-[2-(Trifluoromethyl)phenyl]propanoic acid” is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 2-methyl-2-(4-(trifluoromethyl)phenyl)propionic acid involves a solution of 2-methyl-2-(4-(trifluoromethyl)phenyl)propionitrile and NaOH in EtOH, which is refluxed at 100°C overnight .Molecular Structure Analysis
The molecular structure of “2-[2-(Trifluoromethyl)phenyl]propanoic acid” comprises a propionic acid having a 2-(trifluoromethyl)phenyl group . The molecular weight is 218.17 g/mol .Chemical Reactions Analysis
In Suzuki-coupling reactions, similar compounds are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.17 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. It also has a rotatable bond count of 2 .Scientific Research Applications
Chemical Synthesis and Reactivity
2-[2-(Trifluoromethyl)phenyl]propanoic acid and its derivatives play a significant role in chemical synthesis and reactivity. For instance, its analog, 3-phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, has been utilized as a ketene source in the synthesis of monocyclic-2-azetidinones, showcasing controlled diastereoselectivity of the reaction (Behzadi et al., 2015). Similarly, 2,4-bis(trifluoromethyl)phenylboronic acid has been highlighted for its efficacy as a catalyst in dehydrative amidation between carboxylic acids and amines, emphasizing the role of the ortho-substituent in this process (Wang et al., 2018). Furthermore, derivatives such as 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid have been separated using high-performance liquid chromatography, emphasizing the role of such compounds in chromatographic techniques (Davadra et al., 2011).
Catalysis and Oxidation Reactions
Compounds related to 2-[2-(Trifluoromethyl)phenyl]propanoic acid have been used as catalysts in various chemical reactions. For instance, bis[3,5-bis(trifluoromethyl)phenyl] diselenide, related to the compound , has been employed as a catalyst in Baeyer-Villiger reactions with aqueous hydrogen peroxide (ten Brink et al., 2001). Additionally, the ortho-functionalized derivatives of similar compounds have been transformed into 3-(2'-tolyl)propanoic acid, showcasing the versatility of these compounds in organic synthesis (Cai et al., 2007).
Spectroscopic Analysis and Molecular Structure
The compound and its related analogs have been subject to spectroscopic studies to understand their molecular structure and conformation. For example, a high-resolution spectroscopic study of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid revealed a rich conformational landscape, enhancing the understanding of fluorinated carboxylic acids (Thomas et al., 2016).
Enantioseparation and Chiral Analysis
The compound's structural analogs have been used in enantioseparation processes, emphasizing the importance of these compounds in chiral analysis. For example, the enantioseparation of racemic 2-(substituted phenyl)propanoic acids was achieved using high-speed countercurrent chromatography, providing insights into the role of substituents in enantiorecognition (Tong et al., 2016).
Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust and mist, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(9(14)15)7-4-2-3-5-8(7)10(11,12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPNPOBHKNSXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)phenyl]propanoic acid | |
CAS RN |
1080023-02-4 | |
| Record name | 2-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



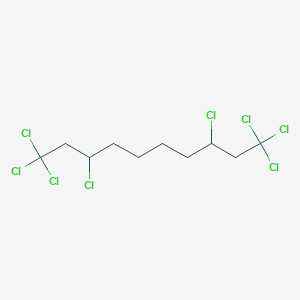
![[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride](/img/structure/B1424297.png)
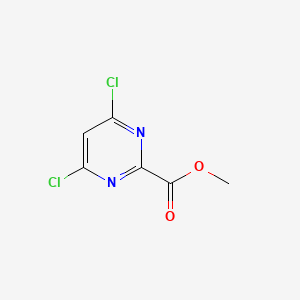
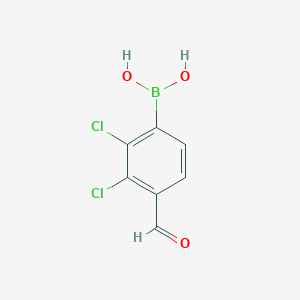


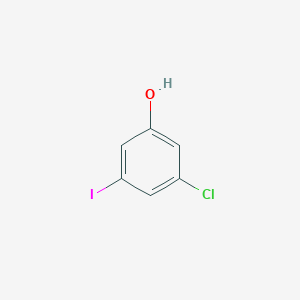


![4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile](/img/structure/B1424311.png)
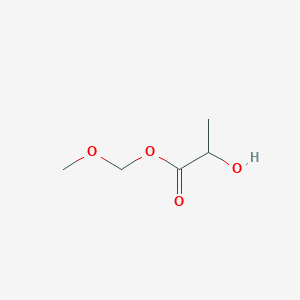

![5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole](/img/structure/B1424315.png)
